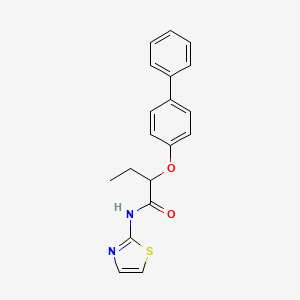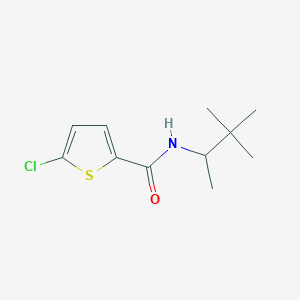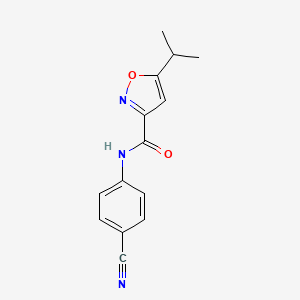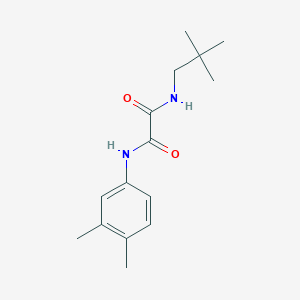
N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
Molecular structure and conformation studies of urea derivatives, including those similar to N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea, reveal insights into their geometrical parameters and stability. For instance, NBO analysis and HOMO-LUMO studies provide information on hyper-conjugative interactions, charge delocalization, and the electron density transfer within the molecule, contributing to the understanding of their molecular stability and reactivity (A. Najiya et al., 2014).
Chemical Reactions and Properties
Urea derivatives, including N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea, can participate in various chemical reactions, such as intramolecular cyclization, and exhibit specific reactivity patterns due to their functional groups. For example, reactions involving N-chlorination or transformations under carbon monoxide in the presence of platinum complexes highlight the reactivity of urea derivatives under different conditions (M. Sathe et al., 2007).
Aplicaciones Científicas De Investigación
Cytokinin Activity
N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea and its derivatives exhibit cytokinin activity, which is crucial in plant biology. For instance, N-(3-chlorophenyl)-N'-(2-chloro-4-pyridyl)urea shows significant activity in tobacco callus bioassay, comparable to N6-benzyladenine, a well-known cytokinin (Takahashi et al., 1978).
Hydrogen Bonding Studies
Studies on urea derivatives containing the o-chlorophenyl group, like N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea, have contributed to understanding intramolecular NH···Cl hydrogen bonds. These bonds play a significant role in molecular structure and interactions (Mido & Okuno, 1982).
Potential Anti-Cancer Agents
While excluding details on drug use and dosage, it's noteworthy that symmetrical N,N'-diarylureas, similar to N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea, have shown promise as potential anti-cancer agents by inhibiting translation initiation in cancer cells (Denoyelle et al., 2012).
Growth Promotion in Radish Cotyledons
Environmental Analysis
N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea, under the name triclocarban, has been analyzed in various environmental studies. Its detection and quantification in aquatic environments using advanced analytical techniques highlight its environmental impact and the need for further scrutiny (Halden & Paull, 2004).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-cyanophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-2-1-3-13(8-11)18-14(19)17-12-6-4-10(9-16)5-7-12/h1-8H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLREUJYFSNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4630645.png)
![2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4630651.png)
![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)


methyl]-8-quinolinol](/img/structure/B4630691.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)

![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)


![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)